6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine
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Overview
Description
6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both benzoxazole and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine typically involves the condensation of 2-aminobenzoxazole with 2-chloro-1,8-naphthyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole share the benzoxazole moiety and exhibit similar biological activities.
Naphthyridine Derivatives: Compounds such as 1,8-naphthyridine-2-carboxamide are structurally related and have comparable applications in medicinal chemistry.
Uniqueness
6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is unique due to the combination of benzoxazole and naphthyridine moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold in drug design and material science .
Properties
Molecular Formula |
C15H10N4O |
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Molecular Weight |
262.27 g/mol |
IUPAC Name |
6-(1,3-benzoxazol-2-yl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C15H10N4O/c16-13-6-5-9-7-10(8-17-14(9)19-13)15-18-11-3-1-2-4-12(11)20-15/h1-8H,(H2,16,17,19) |
InChI Key |
PVCNZHRBNULTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C4C(=C3)C=CC(=N4)N |
Origin of Product |
United States |
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